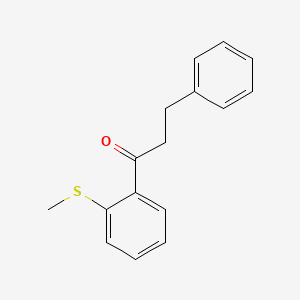

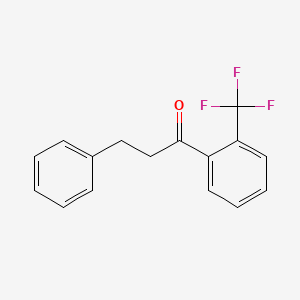

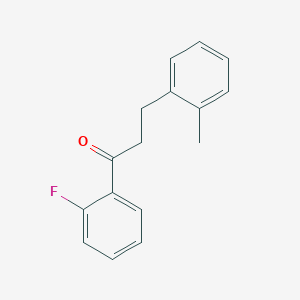

2',5'-Dichloro-3-(2-methoxyphenyl)propiophenone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2',5'-Dichloro-3-(2-methoxyphenyl)propiophenone (DCMPP) is a substituted phenyl propiophenone that is used in various laboratory experiments. It is a versatile and effective reagent, and has been used in a variety of applications, including the synthesis of a variety of organic compounds, the study of biochemical and physiological effects, and the study of the mechanism of action of various compounds.

Aplicaciones Científicas De Investigación

Synthesis and Semisynthesis

- Microwave- and Ultrasound-Assisted Semisynthesis : A study by Joshi, Sharma, & Sinha (2005) explored the rapid semisynthesis of natural methoxylated propiophenones, which could include derivatives similar to 2',5'-Dichloro-3-(2-methoxyphenyl)propiophenone. They used phenylpropenes with a catalytic amount of palladium chloride and sodium formate in formic acid, methanol, and water, followed by oxidation.

Antimicrobial Applications

- Antimicrobial Agent Synthesis : Benneche et al. (2011) detailed the synthesis of thiophenones, including derivatives similar to this compound, showing significant capacity to reduce biofilm formation by the marine bacterium V. harveyi. This suggests potential antimicrobial applications of such compounds (Benneche et al., 2011).

Photocatalysis and Photochemistry

- Novel Photosynthesis : Yousif & Fadhil (2020) reported on the photocatalytic synthesis of dichloro-methoxyphenyl compounds, which implies potential applications of this compound in photocatalytic processes (Yousif & Fadhil, 2020).

Chemical Reactions and Derivatives

- Chlorination and Derivative Formation : Research on the chlorination of ketones, including compounds similar to this compound, has been documented, focusing on the formation of various derivatives. This study by Cossar, Lu, & Received January (1991) highlights the versatile chemical reactivity of such compounds (Cossar et al., 1991).

Polymer Chemistry

- Copolymer Synthesis : Kharas et al. (2016) investigated the synthesis of novel copolymers using ring-disubstituted propyl 2-cyano-3-phenyl-2-propenoates, potentially including derivatives of this compound. This research could indicate the compound's relevance in polymer chemistry (Kharas et al., 2016).

Corrosion Inhibition

- Corrosion Inhibitor in Acid Medium : Fouda, Nawar, Ismail, Zaher, & Abousalem (2020) explored the use of methoxy-substituted phenylthienyl benzamidines as corrosion inhibitors for carbon steel in hydrochloric acid, which may include analogs of this compound (Fouda et al., 2020).

Propiedades

IUPAC Name |

1-(2,5-dichlorophenyl)-3-(2-methoxyphenyl)propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14Cl2O2/c1-20-16-5-3-2-4-11(16)6-9-15(19)13-10-12(17)7-8-14(13)18/h2-5,7-8,10H,6,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVVXGGOVMSJMHU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CCC(=O)C2=C(C=CC(=C2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14Cl2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30644198 |

Source

|

| Record name | 1-(2,5-Dichlorophenyl)-3-(2-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30644198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

898774-01-1 |

Source

|

| Record name | 1-(2,5-Dichlorophenyl)-3-(2-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30644198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.